molecular formula C9H18N2 B14752500 1-(2-Butenyl)-4-methylpiperazine

1-(2-Butenyl)-4-methylpiperazine

Cat. No.: B14752500
M. Wt: 154.25 g/mol
InChI Key: MDMLQWGTZCCSHA-ONEGZZNKSA-N
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Description

1-(2-Butenyl)-4-methylpiperazine is a piperazine derivative featuring a 2-butenyl group (-CH₂CH=CHCH₂-) attached to the nitrogen of the 4-methylpiperazine scaffold. Piperazine derivatives are widely studied for their pharmacological properties, including roles as antipsychotics, antihistamines, and immunomodulators .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-[(E)-but-2-enyl]-4-methylpiperazine

InChI

InChI=1S/C9H18N2/c1-3-4-5-11-8-6-10(2)7-9-11/h3-4H,5-9H2,1-2H3/b4-3+

InChI Key

MDMLQWGTZCCSHA-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CN1CCN(CC1)C

Canonical SMILES

CC=CCN1CCN(CC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Butenyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 2-butenyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Butenyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

1-(2-Butenyl)-4-methylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Butenyl)-4-methylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent attached to the piperazine ring significantly influences solubility, stability, and biological activity. Key comparisons include:

Compound Substituent Molecular Weight Key Properties
1-(2-Butenyl)-4-methylpiperazine 2-butenyl (-CH₂CH=CHCH₂) ~182.3 g/mol Hypothesized to exhibit moderate hydrophobicity; vinyl protons detectable via NMR (~5–6 ppm) and IR (C=C stretch ~1650 cm⁻¹).
1-(3-Chloropropyl)-4-methylpiperazine 3-chloropropyl (-CH₂CH₂CH₂Cl) 192.7 g/mol Higher polarity due to Cl; synthesized via alkylation of 4-methylpiperazine .
1-(4-Fluorobenzyl)-4-methylpiperazine 4-fluorobenzyl 208.2 g/mol Aromatic substituent enhances receptor binding; identified as a psychoactive substance via GC-MS and NMR .
BM212 (1-((1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine) Chlorophenyl-pyrrole 449.8 g/mol Lipophilic structure; acts as an MmpL3 inhibitor with multi-target activity .
  • Spectral Data : The double bond in 2-butenyl would yield distinct NMR and IR signatures compared to saturated or aromatic analogs .

Stability and Toxicity

  • Halogenated Derivatives : Chloropropyl and chlorophenyl groups increase metabolic stability but may raise toxicity concerns (e.g., bioaccumulation) .
  • Aromatic vs. Aliphatic : Benzyl groups enhance receptor affinity but reduce solubility; alkenyl substituents balance hydrophobicity and flexibility.

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